molecular formula C9H13NOS B1441437 3-(Methanesulfinylmethyl)-2-methylaniline CAS No. 1250316-56-3

3-(Methanesulfinylmethyl)-2-methylaniline

Cat. No.: B1441437
CAS No.: 1250316-56-3
M. Wt: 183.27 g/mol
InChI Key: UCHVPBMDDDXCOS-UHFFFAOYSA-N
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Description

3-(Methanesulfinylmethyl)-2-methylaniline is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reaction and Formation Studies

  • Formation of Bis(methylthio)(methylsulfinyl)methane : A study demonstrated the formation of bis(methylthio)(methylsulfinyl)methane through the treatment of methyl (methylthio)methyl sulfoxide with sodium hydride. This reaction involves an abnormal attack of a carbanion on the sulfide linkage, highlighting a unique chemical reaction mechanism (Ogura, Katoh, & Tsuchihashi, 1978).

Electrosynthesis and Polymerisation

  • Electrosynthesis of Poly(N-methylaniline) : Research into the electropolymerisation of N-methylaniline has been conducted. This process was studied in organic solvents like dimethylformamide and dimethyl sulfoxide, revealing insights into the formation and characteristics of poly(N-methylaniline) films (Wei et al., 2005).

Biochemical Applications

  • Activity in Methyl Coenzyme M Reductase System : A significant application in biochemistry is seen where analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) were investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Synthesis and Characterization

  • Synthesis of Coenzyme M Analogues : The synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate, important in studies of methanogenesis and methane biosynthesis inhibition, provide insight into the diverse roles of sulfonate compounds in biological systems (Gunsalus et al., 1978).

  • Oxidation of Methyl (Methylthio)methyl Sulfoxide : The study of the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and other derivatives shows the versatility of these compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

Properties

IUPAC Name

2-methyl-3-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-8(6-12(2)11)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHVPBMDDDXCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.